4-chloro-2,5-dimethoxy-Pyridine
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Overview
Description
4-Chloro-2,5-dimethoxy-Pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-2,5-dimethoxy-Pyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method starts with maltol as a raw material, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethoxy-Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
4-Chloro-2,5-dimethoxy-Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-Pyridine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine
Comparison: 4-Chloro-2,5-dimethoxy-Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in forming derivatives.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 |
InChI Key |
HZWXFAVQAHXHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)OC |
Origin of Product |
United States |
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